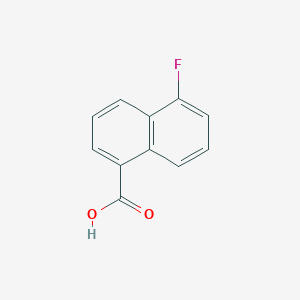

5-Fluoro-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFZQPQHYIHFBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2F)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566590 | |

| Record name | 5-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573-04-6 | |

| Record name | 5-Fluoro-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Fluoro-1-naphthoic acid chemical properties

An In-depth Technical Guide to 5-Fluoro-1-naphthoic acid: Properties, Synthesis, and Applications

Introduction

This compound stands as a molecule of significant interest at the intersection of organic synthesis and medicinal chemistry. As a fluorinated derivative of 1-naphthoic acid, its rigid aromatic scaffold provides a valuable platform for the development of novel therapeutic agents. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's physicochemical and pharmacological properties, often enhancing metabolic stability, binding affinity, and bioavailability.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential applications of this versatile compound.

Chemical Identity and Core Physical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 573-04-6 | [2] |

| Molecular Formula | C₁₁H₇FO₂ | [2] |

| Molecular Weight | 190.17 g/mol | [2] |

| Appearance | Expected to be a solid, likely off-white to light yellow powder. | N/A |

| Melting Point | Data not available in cited literature. For comparison, the melting point of the parent compound, 1-naphthoic acid, is 157-160 °C, and the isomeric 4-Fluoro-1-naphthoic acid melts at 224-227 °C.[3] | N/A |

| Solubility | Specific quantitative data is not readily available. By analogy to 1-naphthoic acid, it is expected to be freely soluble in hot alcohols and ethers, with slight solubility in hot water.[4] The fluorine atom may slightly alter this profile. | N/A |

| pKa | Data not available. The pKa of 1-naphthoic acid is 3.7.[4] The electron-withdrawing nature of fluorine is expected to slightly lower the pKa, making this compound a slightly stronger acid. | N/A |

Spectroscopic Profile: A Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. While experimental spectra for this compound are not widely published, a detailed prediction of its key spectral features can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The presence of fluorine introduces characteristic splitting patterns (J-coupling) that are invaluable for structural confirmation.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Splitting Patterns |

| ¹H NMR | ~10-13 (singlet, 1H) | Carboxylic acid proton (broad singlet). |

| ~7.2-8.5 (multiplets, 6H) | Aromatic protons. The proton at C4 will likely show a doublet of doublets due to coupling with the fluorine at C5 (JHF) and the proton at C3 (JHH). The proton at C6 will also show coupling to fluorine. | |

| ¹³C NMR | ~168-172 | Carboxylic acid carbon (C=O). |

| ~110-165 | Aromatic carbons. The carbon bearing the fluorine (C5) will exhibit a large one-bond C-F coupling (¹JCF) of ~240-260 Hz. Adjacent carbons (C4a, C6) will show smaller two-bond couplings (²JCF), and other carbons will show even smaller long-range couplings. The spectrum for the related 5-Fluoro-1-naphthonitrile can provide comparative data.[5] | |

| ¹⁹F NMR | One singlet (or narrow multiplet) | A single resonance is expected, with its precise chemical shift dependent on the solvent and standard. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by the following key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | A very broad and strong absorption, characteristic of the hydrogen-bonded hydroxyl group. |

| C=O (Carboxylic Acid) | 1680-1710 | A strong, sharp absorption for the carbonyl stretch. |

| C=C (Aromatic) | 1500-1600 | Multiple sharp bands of medium intensity corresponding to the naphthalene ring system. |

| C-F (Aryl Fluoride) | 1100-1250 | A strong, characteristic absorption for the carbon-fluorine bond stretch. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): For C₁₁H₇FO₂, the expected exact mass would be approximately 190.0430 (monoisotopic). The high-resolution mass spectrum is a definitive tool for confirming the molecular formula.

-

Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-17 Da) and the loss of the entire carboxyl group (-45 Da). Therefore, prominent peaks would be expected at m/z values corresponding to [M-OH]⁺ and [M-COOH]⁺. The stability of the fluoronaphthyl cation would make this a significant fragment.

Synthesis and Reactivity

The synthesis of fluorinated naphthoic acids often requires specialized methods, as direct fluorination of the naphthalene core can be challenging.

Synthetic Pathway

A viable route to this compound involves a halogen-lithium exchange followed by electrophilic fluorination.[6] This method leverages the commercially available 5-bromo-1-naphthalene precursor.

Caption: Synthetic workflow for this compound.

Experimental Protocol (Illustrative)

The following protocol is an illustrative, field-proven methodology based on established organometallic and fluorination chemistry.[1][6]

Step 1: Protection of the Carboxylic Acid

-

Suspend 5-bromo-1-naphthoic acid in toluene.

-

Add N,N-Dimethylformamide di-tert-butyl acetal dropwise and heat the mixture (e.g., to 80 °C) for 30-60 minutes to form the tert-butyl ester.

-

Cool the reaction, wash with water and saturated sodium bicarbonate solution, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the protected starting material. The causality here is to prevent the acidic proton of the carboxyl group from reacting with the organolithium reagent in the next step.

Step 2: Lithium-Halogen Exchange

-

Dissolve the tert-butyl 5-bromo-1-naphthoate in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) dropwise via syringe. The reaction is self-validating as a color change often indicates the formation of the aryllithium species. Maintain stirring at -78 °C for 1 hour.

Step 3: Electrophilic Fluorination

-

In a separate flask, dissolve an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor, in anhydrous THF.

-

Add the solution of the fluorinating agent dropwise to the cold (-78 °C) aryllithium solution. This inverse addition is crucial to maintain a low concentration of the reactive aryllithium, minimizing side reactions.

-

Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature.

Step 4: Deprotection and Purification

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product into an organic solvent like ethyl acetate.

-

To deprotect the ester, treat the organic extract with an acid such as trifluoroacetic acid (TFA) in dichloromethane or by heating with aqueous hydrochloric acid.

-

After deprotection, perform a standard aqueous workup. The final product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Applications in Research and Drug Development

The naphthoic acid framework is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7] The strategic incorporation of fluorine enhances its utility as a building block for novel therapeutics.

-

Metabolic Blocking: A primary application is in blocking sites of metabolic oxidation. The C-F bond is exceptionally strong and cannot be hydroxylated by cytochrome P450 enzymes. Placing a fluorine atom at the 5-position can prevent the formation of unwanted metabolites, thereby improving the pharmacokinetic profile and half-life of a drug candidate.[1]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic properties of the naphthalene ring, potentially influencing the molecule's ability to participate in crucial binding interactions (e.g., hydrogen bonding, dipole interactions) with protein targets.

-

Chemical Probe and Tracer Development: The fluorinated scaffold is suitable for further elaboration into chemical probes or, by using the ¹⁸F isotope, into PET (Positron Emission Tomography) imaging agents for diagnostic purposes.

References

- 1. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 4-FLUORO-1-NAPHTHOIC ACID | 573-03-5 [m.chemicalbook.com]

- 4. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

Core Physicochemical & Structural Characteristics

An In-Depth Technical Guide to 5-Fluoro-1-naphthoic Acid for Advanced Research

This guide provides an in-depth technical overview of this compound, a key fluorinated building block for professionals in research, chemical synthesis, and drug development. We will move beyond basic data to explore the causality behind its synthesis, robust analytical validation methods, and its strategic application in medicinal chemistry.

This compound is a derivative of 1-naphthoic acid, where a fluorine atom is substituted at the C5 position. This single atomic substitution significantly modifies the electronic properties of the naphthalene ring system, enhancing its utility in drug design. Fluorine's high electronegativity can alter pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through favorable electrostatic interactions.[1][2]

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 190.17 g/mol | [3] |

| Molecular Formula | C₁₁H₇FO₂ | [3] |

| CAS Number | 573-04-6 | [3] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2F)C(=O)O | |

| Appearance | Off-white to beige solid | [1] |

| Melting Point | 260 °C (decomposition) | [1] |

Synthesis Pathway: Directed Ortho-Metalation and Electrophilic Fluorination

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions. A common and effective route involves the directed ortho-metalation of a protected naphthalene precursor, followed by electrophilic fluorination. While several variations exist, a well-documented approach begins with the commercially available 5-bromo-1-naphthoic acid.[1][4]

The rationale for this pathway is rooted in the directing ability of the carboxyl group and the reactivity of organolithium intermediates. The process ensures regioselective fluorination at the desired C5 position, which can be challenging to achieve through direct fluorination of the naphthalene core due to the formation of multiple isomers.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative method based on established literature.[1][4] All operations should be performed in an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Protection: Dissolve 5-bromo-1-naphthoic acid (1.0 eq) in anhydrous toluene. Add N,N-Dimethylformamide di-tert-butyl acetal (4.0 eq) and heat the mixture at 80°C for 30-60 minutes until TLC analysis indicates complete conversion to the tert-butyl ester.

-

Lithiation: Cool the reaction mixture to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70°C. Stir for 1 hour at -78°C. The formation of the lithio-intermediate is critical for the subsequent step.

-

Fluorination: In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF. Add this solution dropwise to the cold lithio-intermediate solution. The electrophilic fluorine source reacts specifically at the site of the lithium atom.

-

Quenching & Deprotection: After stirring for 2-3 hours at -78°C, slowly quench the reaction with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature. Add 2 M hydrochloric acid and stir vigorously to facilitate the hydrolysis of the tert-butyl ester.

-

Isolation & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Validation: A Self-Validating System

Ensuring the identity, purity, and stability of this compound is paramount for its use in drug discovery, where impurities can lead to erroneous biological data. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules. A reverse-phase method is typically employed to separate the target compound from starting materials, by-products, and degradants.

Caption: Standard workflow for HPLC-UV purity analysis.

Experimental Protocol: HPLC Purity Assessment

This protocol describes a general-purpose method for determining the purity of a synthesized batch.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).

-

Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 2 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in 50:50 ACN:Water.

Acceptance Criteria: For use in sensitive biological assays, the purity should be ≥98% by area normalization. The peak should be symmetrical, and no significant impurities should be detected.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

Mass Spectrometry: Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI). In negative ion mode, the expected [M-H]⁻ ion would be at m/z 189.17, confirming the molecular weight.[5][6]

-

¹H and ¹⁹F NMR: NMR spectroscopy confirms the chemical structure. ¹H NMR will show characteristic aromatic proton signals, while ¹⁹F NMR will show a singlet or complex multiplet corresponding to the fluorine atom, providing definitive proof of its presence and chemical environment.

Applications in Drug Discovery & Medicinal Chemistry

The naphthalene scaffold is present in numerous approved drugs, including the anti-inflammatory Naproxen and the beta-blocker Propranolol.[7] this compound serves as a valuable starting material for creating novel analogues of these and other drug classes.

Its primary application is as a molecular scaffold or building block. The carboxylic acid functional group is a versatile handle for chemical modification, most commonly through amide bond formation to link the fluoronaphthyl moiety to other fragments.

Caption: Role of this compound in discovery chemistry.

The introduction of fluorine can confer several advantages:

-

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage. Fluorine at the C5 position can block a potential site of hydroxylation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][4]

-

Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing the potency of a drug candidate.[2]

-

Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1-naphthoic acid is a valuable fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of various biologically active molecules and functional materials. The introduction of a fluorine atom into the naphthalene scaffold can significantly modulate the physicochemical and pharmacological properties of the parent compound, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient synthetic routes to this compound are of considerable interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science.

This technical guide provides a comprehensive overview of the primary synthetic strategies for the preparation of this compound. It is designed to be a practical resource for researchers at the bench, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms. By understanding the "why" behind the "how," scientists can make more informed decisions in their synthetic endeavors, troubleshoot potential issues, and adapt these methodologies to their specific research needs.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct retrosynthetic pathways. The choice of a particular route will often depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements for purity and yield. This guide will focus on three primary strategies:

-

Electrophilic Fluorination of an Organometallic Intermediate: This approach involves the late-stage introduction of the fluorine atom onto a pre-functionalized naphthalene ring.

-

Carboxylation of a Fluorinated Grignard Reagent: In this strategy, the carboxyl group is introduced into a pre-existing fluoronaphthalene derivative.

-

Oxidation of a Fluorinated Naphthaldehyde: This classic transformation provides a reliable route from a formyl precursor to the desired carboxylic acid.

Each of these strategies will be discussed in detail, including their mechanistic underpinnings, practical considerations, and representative experimental protocols.

Strategy 1: Electrophilic Fluorination of a Lithiated Naphthalene Derivative

This synthetic route leverages the direct introduction of a fluorine atom as a final key step. The strategy hinges on the generation of a highly nucleophilic organolithium species from a bromo-substituted precursor, which is then quenched with an electrophilic fluorine source.

Mechanistic Rationale

The core of this strategy is a two-step process: halogen-metal exchange followed by electrophilic fluorination.

-

Formation of the Aryllithium Intermediate: 5-Bromo-1-naphthoic acid is first protected, typically as an ester, to prevent the acidic proton from interfering with the subsequent steps. This protected derivative then undergoes a halogen-metal exchange upon treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures. This reaction proceeds via a four-centered transition state, resulting in the formation of the corresponding aryllithium intermediate. The low temperature is crucial to prevent side reactions, such as decomposition of the aryllithium species.

-

Electrophilic Fluorination: The generated aryllithium is a potent nucleophile that readily attacks an electrophilic fluorine source. Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. The mechanism of this step is still a subject of some debate but is generally considered to proceed via either an SN2-type pathway or a single-electron transfer (SET) mechanism. In the SN2 pathway, the aryllithium directly attacks the fluorine atom, displacing the nitrogen-containing leaving group. In the SET mechanism, an electron is first transferred from the aryllithium to the fluorinating agent, generating an aryl radical and a radical anion, which then rapidly combine.

Experimental Protocol (Adapted from analogous procedures)

Step 1: Synthesis of 5-Bromo-1-naphthoic Acid

A detailed protocol for the bromination of 1-naphthoic acid can be adapted for this purpose.

-

Materials: 1-Naphthoic acid, bromine, glacial acetic acid.

-

Procedure:

-

Dissolve 1-naphthoic acid in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to a gentle reflux.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the refluxing mixture.

-

After the addition is complete, continue to reflux for an additional 2-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to afford crude 5-bromo-1-naphthoic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

-

Step 2: Esterification of 5-Bromo-1-naphthoic Acid

The carboxylic acid is protected as a methyl or ethyl ester to prevent interference in the subsequent lithiation step.

-

Materials: 5-Bromo-1-naphthoic acid, methanol or ethanol, sulfuric acid (catalytic amount).

-

Procedure:

-

Suspend 5-bromo-1-naphthoic acid in an excess of the desired alcohol (methanol or ethanol) in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ester.

-

Step 3: Electrophilic Fluorination and Hydrolysis

-

Materials: Methyl 5-bromo-1-naphthoate, n-butyllithium in hexanes, N-fluorobenzenesulfonimide (NFSI), anhydrous tetrahydrofuran (THF), lithium hydroxide, water.

-

Procedure:

-

Dissolve methyl 5-bromo-1-naphthoate in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

-

In a separate flask, dissolve NFSI in anhydrous THF and cool to -78 °C.

-

Slowly transfer the aryllithium solution via cannula to the NFSI solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-fluoro-1-naphthoate.

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Strategy 2: Carboxylation of a Fluorinated Grignard Reagent

This approach involves the formation of a Grignard reagent from a fluorinated bromonaphthalene precursor, followed by its reaction with carbon dioxide to introduce the carboxyl group. This is a classic and reliable method for the synthesis of carboxylic acids.

Mechanistic Rationale

The reaction proceeds in two key stages: Grignard reagent formation and carboxylation.

-

Grignard Reagent Formation: 5-Fluoro-1-bromonaphthalene reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, 5-fluoro-1-naphthylmagnesium bromide. This reaction involves the oxidative addition of the magnesium to the carbon-bromine bond. The reaction is typically initiated with a small amount of iodine or 1,2-dibromoethane to activate the magnesium surface.

-

Carboxylation: The Grignard reagent is a strong nucleophile and a strong base. The carbon atom bound to magnesium is highly nucleophilic and readily attacks the electrophilic carbon atom of carbon dioxide (usually in the form of dry ice). This nucleophilic addition results in the formation of a magnesium carboxylate salt. Subsequent workup with an aqueous acid protonates the carboxylate to yield the final this compound.

Experimental Protocol (Adapted from analogous procedures for 1-bromonaphthalene)

Step 1: Synthesis of 5-Fluoro-1-bromonaphthalene

This precursor can be synthesized from 5-fluoro-1-naphthylamine via a Sandmeyer reaction.

-

Materials: 5-Fluoro-1-naphthylamine, sodium nitrite, hydrobromic acid, copper(I) bromide.

-

Procedure:

-

Dissolve 5-fluoro-1-naphthylamine in aqueous hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the decomposition of the diazonium salt.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-fluoro-1-bromonaphthalene by distillation or column chromatography.

-

Step 2: Grignard Carboxylation

-

Materials: 5-Fluoro-1-bromonaphthalene, magnesium turnings, anhydrous tetrahydrofuran (THF), dry ice, hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings under an inert atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 5-fluoro-1-bromonaphthalene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start, gentle warming may be required.

-

Once the reaction has initiated, add the remaining 5-fluoro-1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture in an ice bath.

-

Carefully add crushed dry ice to the reaction mixture in portions, allowing the reaction to proceed without excessive frothing.

-

After the addition of dry ice is complete, allow the mixture to warm to room temperature.

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by recrystallization from a suitable solvent.

-

Strategy 3: Oxidation of 5-Fluoro-1-naphthaldehyde

This strategy involves the preparation of an aldehyde precursor, 5-fluoro-1-naphthaldehyde, which is then oxidized to the corresponding carboxylic acid. This is a common and generally high-yielding transformation in organic synthesis.

Mechanistic Rationale

This two-part strategy first introduces a formyl group onto the fluoronaphthalene ring, followed by its oxidation.

-

Formylation of 1-Fluoronaphthalene: The formyl group can be introduced onto the 1-fluoronaphthalene ring using various methods, such as the Vilsmeier-Haack reaction or the Sommelet reaction on a halomethyl derivative.

-

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF). The electron-rich 1-fluoronaphthalene acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.

-

Sommelet Reaction: This method involves the reaction of 1-fluoro-5-(chloromethyl)naphthalene with hexamine. The initial alkylation of hexamine forms a quaternary ammonium salt, which upon hydrolysis in the presence of water, rearranges to form the aldehyde.

-

-

Oxidation of the Aldehyde: The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄) under basic conditions or Jones reagent (chromic acid in acetone).

-

Potassium Permanganate Oxidation: In a basic medium, the permanganate ion oxidizes the aldehyde to the carboxylate salt. The reaction proceeds through a hydrated aldehyde intermediate, which is then attacked by the permanganate.

-

Jones Oxidation: This oxidation occurs under acidic conditions. The aldehyde is first hydrated to a gem-diol, which then forms a chromate ester with chromic acid. Elimination of this ester leads to the formation of the carboxylic acid.

-

Experimental Protocol (Adapted from analogous procedures)

Step 1: Synthesis of 5-Fluoro-1-naphthaldehyde (via Vilsmeier-Haack Reaction)

-

Materials: 1-Fluoronaphthalene, phosphoryl chloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a mechanical stirrer, cool DMF to 0 °C.

-

Slowly add POCl₃ dropwise to the DMF, maintaining the temperature at 0 °C, to form the Vilsmeier reagent.

-

After the addition is complete, add a solution of 1-fluoronaphthalene in DMF dropwise to the Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a solution of sodium hydroxide.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 5-fluoro-1-naphthaldehyde by column chromatography or recrystallization.

-

Step 2: Oxidation of 5-Fluoro-1-naphthaldehyde (using Potassium Permanganate)

-

Materials: 5-Fluoro-1-naphthaldehyde, potassium permanganate (KMnO₄), sodium hydroxide, sodium bisulfite.

-

Procedure:

-

Dissolve 5-fluoro-1-naphthaldehyde in a suitable solvent such as acetone or a mixture of t-butanol and water.

-

Add a solution of sodium hydroxide.

-

Slowly add a solution of potassium permanganate in water, maintaining the temperature with an ice bath if the reaction is exothermic.

-

Stir the mixture at room temperature until the purple color of the permanganate has disappeared.

-

Quench the excess permanganate by adding a solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.

-

Filter the reaction mixture to remove any remaining solids.

-

Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude this compound to obtain the purified product.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of this compound and its precursors. Please note that yields are highly dependent on the specific reaction conditions and the scale of the synthesis.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Bromination | 1-Naphthoic Acid | Br₂, CH₃COOH | CH₃COOH | Reflux | 2-3 | 70-80 |

| Sandmeyer Reaction | 5-Fluoro-1-naphthylamine | NaNO₂, HBr, CuBr | Water | 0-5 | 2-4 | 60-70 |

| Grignard Carboxylation | 5-Fluoro-1-bromonaphthalene | Mg, CO₂, H₃O⁺ | THF | Reflux | 1-2 | 65-75 |

| Vilsmeier-Haack | 1-Fluoronaphthalene | POCl₃, DMF | DMF | 50-60 | 4-6 | 75-85 |

| KMnO₄ Oxidation | 5-Fluoro-1-naphthaldehyde | KMnO₄, NaOH | Acetone/Water | Room Temp | 2-4 | 80-90 |

| Jones Oxidation | 5-Fluoro-1-naphthaldehyde | CrO₃, H₂SO₄ | Acetone | 0-10 | 0.5-1 | 85-95 |

Conclusion

This technical guide has outlined three robust synthetic strategies for the preparation of this compound. Each route offers distinct advantages and is amenable to adaptation based on the specific needs of the researcher. The choice between electrophilic fluorination, Grignard carboxylation, or aldehyde oxidation will depend on factors such as starting material availability, scalability, and the desired purity of the final product. By providing detailed mechanistic insights and adaptable experimental protocols, this guide aims to empower scientists in their synthesis of this valuable fluorinated building block, thereby facilitating further advancements in drug discovery and materials science.

A Technical Guide to the Spectroscopic Characterization of 5-Fluoro-1-naphthoic acid

This guide provides an in-depth analysis of the spectroscopic data for 5-Fluoro-1-naphthoic acid, a key intermediate in the development of novel pharmaceuticals and functional materials. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The content herein is structured to deliver not just data, but a deeper understanding of the experimental choices and the interpretation of the resulting spectra, ensuring scientific integrity and practical applicability.

Introduction

This compound is a fluorinated derivative of 1-naphthoic acid. The introduction of a fluorine atom at the 5-position significantly influences the electronic properties and, consequently, the spectroscopic characteristics of the molecule. Understanding these characteristics is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems. This guide will delve into the theoretical principles and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.25 | d | 8.5 |

| H-3 | 7.65 | t | 7.9 |

| H-4 | 8.05 | d | 7.5 |

| H-6 | 7.35 | t | 8.8 |

| H-7 | 7.75 | t | 7.6 |

| H-8 | 8.90 | d | 8.2 |

| -COOH | 12-13 | br s | - |

Interpretation:

The proton NMR spectrum of this compound is expected to show distinct signals for each of the six aromatic protons and a broad singlet for the carboxylic acid proton. The deshielded signal of the carboxylic acid proton, typically appearing above 12 ppm, is a characteristic feature. The aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The proton at the 8-position (H-8) is expected to be the most deshielded among the aromatic protons due to the anisotropic effect of the nearby carboxylic acid group. The fluorine atom at the 5-position will induce through-space and through-bond coupling with neighboring protons, most notably H-4 and H-6, leading to further splitting of their signals.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 125.0 |

| C-2 | 130.5 |

| C-3 | 126.8 |

| C-4 | 124.5 |

| C-4a | 132.0 |

| C-5 | 160.0 (d, ¹JCF ≈ 250 Hz) |

| C-6 | 115.0 (d, ²JCF ≈ 22 Hz) |

| C-7 | 128.0 (d, ⁴JCF ≈ 3 Hz) |

| C-8 | 125.5 (d, ³JCF ≈ 8 Hz) |

| C-8a | 135.0 |

| -COOH | 170.0 |

Interpretation:

The ¹³C NMR spectrum will show 11 distinct signals. The carbon directly attached to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The adjacent carbons (C-4a and C-6) will show smaller two-bond couplings (²JCF), and other carbons in the aromatic system will display even smaller long-range couplings. The carbonyl carbon of the carboxylic acid will appear at the most downfield region, typically around 170 ppm.

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the 5-position. The chemical shift is predicted to be in the range of -110 to -120 ppm relative to CFCl₃. This signal will likely appear as a multiplet due to coupling with the neighboring protons (H-4 and H-6).

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1710-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-F stretch | 1250-1000 |

Interpretation:

The IR spectrum of this compound will be dominated by the characteristic broad O-H stretching vibration of the carboxylic acid dimer, appearing in the region of 3300-2500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the carboxylic acid will be observed around 1700 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band in the 1250-1000 cm⁻¹ region can be attributed to the C-F stretching vibration.

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

Caption: Workflow for obtaining an FT-IR spectrum of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 190 | [M]⁺ (Molecular Ion) |

| 173 | [M - OH]⁺ |

| 145 | [M - COOH]⁺ |

| 116 | [C₉H₅F]⁺ |

Interpretation:

In an electron ionization mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 190. The fragmentation pattern will likely involve the loss of the hydroxyl group (-OH) to give a fragment at m/z 173, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 145, which corresponds to the fluoronaphthyl cation. Further fragmentation of the aromatic ring may also be observed.

Experimental Protocol for Mass Spectrometry (EI)

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic data of this compound, as predicted and interpreted in this guide, provide a comprehensive fingerprint of the molecule. The combination of NMR, IR, and MS allows for its unambiguous identification and provides valuable insights into its electronic and structural features. This information is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. The provided protocols serve as a practical guide for obtaining high-quality spectroscopic data for this and similar compounds.

solubility of 5-Fluoro-1-naphthoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 5-Fluoro-1-naphthoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Fluorinated Aromatic Carboxylic Acid

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary checkbox; it is a cornerstone of successful formulation, bioavailability, and process chemistry. This compound, a fluorinated derivative of naphthoic acid, presents a fascinating case study in solubility. Its rigid aromatic structure, combined with the hydrogen-bonding capability of the carboxylic acid and the modulating effect of the fluorine substituent, creates a complex interplay of intermolecular forces that dictate its behavior in various organic solvents.

This technical guide moves beyond a simple recitation of data. It is designed for the discerning researcher, scientist, and drug development professional who requires a deeper, mechanistic understanding of why this compound exhibits particular solubility characteristics. We will delve into the theoretical underpinnings of its solubility, provide a robust, field-proven experimental protocol for its quantitative determination, and discuss the anticipated solubility trends across a spectrum of common organic solvents. This document is structured to empower you with the knowledge to not only measure but also to predict and manipulate the solubility of this and similar compounds, thereby accelerating your research and development endeavors.

Physicochemical Profile: The Molecular Determinants of Solubility

To comprehend the solubility of this compound (C₁₁H₇FO₂), we must first dissect its molecular structure and the properties that arise from it.[1]

-

The Naphthalene Core: The fused bicyclic aromatic ring system of naphthalene is inherently nonpolar and hydrophobic. This large, rigid scaffold contributes significantly to the molecule's tendency to self-associate via π-π stacking interactions in solution, a phenomenon that can influence solubility.[2]

-

The Carboxylic Acid Group: This functional group is the primary driver of polarity and hydrogen bonding. It can act as both a hydrogen bond donor (the acidic proton) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar and protic solvents. Carboxylic acids are generally soluble in polar organic solvents like alcohols and ethers.[3][4][5]

-

The Fluorine Substituent: The introduction of a fluorine atom at the 5-position has several subtle but significant effects. Fluorine is the most electronegative element, and its presence can alter the electronic distribution within the aromatic system, potentially influencing the acidity (pKa) of the carboxylic acid group.[6] Furthermore, fluorine substitution can increase lipophilicity, which may enhance solubility in less polar solvents.[7][8] Studies on the self-association of naphthoic acid have shown that the addition of a fluorine atom can increase the stability of aggregates, which could, in turn, affect solubility.[2]

Theoretical Solubility Principles: "Like Dissolves Like" and Beyond

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility. A solute will dissolve best in a solvent that has a similar polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at dissolving this compound. Their ability to engage in hydrogen bonding with the carboxylic acid group can disrupt the solute-solute interactions in the solid state and promote solvation.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide): These solvents possess a dipole moment and can act as hydrogen bond acceptors, interacting favorably with the acidic proton of the carboxylic acid. Solvents with a carbonyl functional group have been noted to show a significant increase in the solubility of carboxylic acids.[10][11]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The large, nonpolar naphthalene core suggests that there will be some affinity for nonpolar solvents through van der Waals forces. However, the highly polar carboxylic acid group will limit solubility in these solvents. The fluorine atom may slightly enhance solubility in these systems compared to the unsubstituted parent compound due to increased lipophilicity.

It is also important to consider the potential for water to enhance the solubility of carboxylic acids in certain organic solvents, a phenomenon that can be relevant in extraction processes.[10][11]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted isothermal shake-flask method.

Materials and Equipment

-

This compound (analytical standard grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Isothermal shaker or water bath with temperature control

-

Scintillation vials or sealed glass vessels

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Magnetic stirrer and stir bars

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of each organic solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the range of the calibration curve.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile) is a common starting point.[12]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.

-

Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation

The solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Anticipated Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity Index | Anticipated Solubility Ranking |

| Polar Protic | Methanol | 5.1 | High |

| Ethanol | 4.3 | High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High |

| Acetone | 5.1 | High | |

| Ethyl Acetate | 4.4 | Medium-High | |

| Dichloromethane (DCM) | 3.1 | Medium | |

| Nonpolar | Toluene | 2.4 | Low |

| n-Hexane | 0.1 | Very Low |

Note: This table represents expected qualitative rankings based on chemical principles. Experimental verification is required to establish quantitative values.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.

-

Always work in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal information.[13][14][15][16][17] The compound may cause skin, eye, and respiratory irritation.[14][15][17]

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the . By combining theoretical principles with a robust experimental protocol, researchers can generate the high-quality, quantitative data necessary for informed decision-making in drug development and chemical process optimization. The interplay of the naphthalene core, the carboxylic acid group, and the fluorine substituent makes this molecule a compelling subject for solubility studies.

Future work could involve expanding the range of solvents tested, investigating the temperature dependence of solubility to determine the thermodynamic parameters of dissolution, and exploring the impact of pH on its solubility in aqueous-organic co-solvent systems. Such data would further enrich our understanding of this important class of compounds and facilitate their application in science and industry.

References

- 1. scbt.com [scbt.com]

- 2. Influence of structural isomerism and fluorine atom substitution on the self-association of naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.pt [fishersci.pt]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

A Guide to the Structural Elucidation of 5-Fluoro-1-naphthoic Acid: A Case Study in X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of 5-Fluoro-1-naphthoic acid. While a definitive, publicly available crystal structure for this specific compound is not currently reported in major crystallographic databases, this document outlines the established methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. Drawing upon data from the closely related parent compound, 1-naphthoic acid, we will explore the theoretical underpinnings and practical considerations of such an analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing both a procedural framework and a deeper understanding of the structural nuances that govern molecular interactions.

Introduction: The Significance of Fluorinated Naphthoic Acids

Fluorine-containing organic molecules are of paramount importance in the fields of drug discovery and materials science. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a fluorinated derivative of 1-naphthoic acid, represents a key scaffold with potential applications in the development of novel therapeutics. A precise understanding of its three-dimensional structure at the atomic level is crucial for rational drug design and for predicting its solid-state properties.

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid.[1][2] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's behavior.

Synthesis and Crystallization of this compound

The first critical step towards elucidating the crystal structure of this compound is its synthesis and the subsequent growth of high-quality single crystals.

Synthesis

A viable synthetic route for this compound has been described, involving the electrophilic fluorination of a lithio-intermediate derived from the corresponding 5-bromo compound.[3] This method provides a targeted approach to introducing the fluorine atom at the desired position on the naphthalene ring.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging aspect of structural determination.[4] This process relies on creating a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form.

Experimental Protocol: Single Crystal Growth of this compound

-

Solvent Selection: A crucial first step is the selection of an appropriate solvent or solvent system. A good solvent will dissolve the compound when heated but allow for slow precipitation upon cooling. For carboxylic acids like this compound, polar solvents such as methanol, ethanol, or acetic acid are often good starting points.

-

Slow Evaporation:

-

Dissolve a small amount of purified this compound in a suitable solvent in a clean vial.

-

Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

-

Slow Cooling:

-

Create a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in solubility will promote crystal growth.

-

-

Vapor Diffusion:

-

Dissolve the compound in a solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a poor solvent (a solvent in which the compound is insoluble but is miscible with the good solvent).

-

Over time, the poor solvent will diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

-

Single-Crystal X-ray Diffraction: From Crystal to Structure

Once a suitable single crystal is obtained, the process of X-ray diffraction analysis can begin.[1]

Experimental Workflow: Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. The positions and intensities of these diffracted beams are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is then used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is used to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in the final, precise crystal structure.

The Crystal Structure of 1-Naphthoic Acid: A Homologous Benchmark

In the absence of a determined structure for this compound, the crystal structure of its parent compound, 1-naphthoic acid, provides a valuable point of reference.[5][6]

| Parameter | 1-Naphthoic Acid |

| Formula | C₁₁H₈O₂[6][7][8][9] |

| Molecular Weight | 172.18 g/mol [6][7][9] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| Key Feature | Forms centrosymmetric dimers via hydrogen bonding between the carboxylic acid groups.[5] |

Data for 1-Naphthoic Acid compiled from multiple sources.

Intermolecular Interactions in 1-Naphthoic Acid

Caption: Hydrogen Bonding Dimer in Carboxylic Acids.

Predicted Structural Features of this compound

The introduction of a fluorine atom at the 5-position of the naphthalene ring is expected to influence the crystal packing and intermolecular interactions.

-

Hydrogen Bonding: It is highly probable that this compound will also form centrosymmetric dimers through hydrogen bonding of the carboxylic acid moieties, similar to 1-naphthoic acid.[5]

-

π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, which will play a significant role in the overall crystal packing.

-

C-H···F and C-F···π Interactions: The presence of the fluorine atom introduces the possibility of weaker C-H···F and C-F···π interactions, which could further stabilize the crystal lattice. The investigation of such interactions is a key aspect of modern crystal engineering.

The Role of the Cambridge Structural Database (CSD)

The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[10][11] Once the crystal structure of this compound is determined, it should be deposited in the CSD to make it accessible to the global scientific community. The CSD is an invaluable resource for researchers, enabling them to search for and analyze known crystal structures to inform their own research.[12][13]

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and reported, this guide provides a comprehensive roadmap for its elucidation. By following established protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can unlock the precise three-dimensional structure of this important molecule. The analysis of this structure, guided by comparisons with known compounds like 1-naphthoic acid, will provide critical insights for its application in drug discovery and materials science.

References

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. Isolation, Characterization, and Single-Crystal X-ray Analysis of Lantabetulic Acid from Rhus alata: Insights into HSA and BSA Binding Interactions, with In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Single-crystal x-ray diffraction structures of covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redetermination of the structures of 1-naphthoic acid and 2-naphthoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Naphthoic acid | C11H8O2 | CID 6847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Naphthalenecarboxylic acid [webbook.nist.gov]

- 8. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 9. Naphthoic acid [webbook.nist.gov]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 13. Search - Access Structures [ccdc.cam.ac.uk]

A Technical Guide to 5-Fluoro-1-naphthoic Acid for Researchers and Drug Development Professionals

Introduction: The Strategic Role of Fluorinated Naphthoic Acids in Modern Drug Discovery

5-Fluoro-1-naphthoic acid, a fluorinated derivative of naphthalene carboxylic acid, represents a pivotal building block for medicinal chemists and researchers in drug development. The introduction of a fluorine atom onto the naphthalene scaffold dramatically alters its physicochemical properties, offering a powerful tool to modulate biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds.[1] The strategic placement of fluorine can enhance binding affinity to target proteins, block metabolic degradation pathways, and improve membrane permeability, making it a highly sought-after moiety in the design of novel therapeutics.[1] This guide provides an in-depth overview of the commercial sourcing, synthesis, quality control, and applications of this compound, tailored for professionals in the pharmaceutical and life sciences sectors.

Commercial Availability and Supplier Selection

A reliable and well-characterized source of this compound is paramount for reproducible research and development. Several chemical suppliers offer this compound with varying purity grades and in different quantities. When selecting a supplier, it is crucial to consider not only the listed purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) that includes NMR, HPLC, and mass spectrometry data.

| Supplier | CAS Number | Purity/Specification | Available Analytical Data |

| BLD Pharm | 573-04-6 | Varies by batch | NMR, HPLC, LC-MS, UPLC & more available[2] |

| Parchem | 359867-36-0 | Typical product specifications available upon request | CoA available upon request[3] |

| Thermo Fisher Scientific | Not explicitly listed for this compound, but available for related compounds like 4-Fluoro-1-naphthoic acid | Typically ≥98% | CoA with detailed analytical results[4] |

| Other specialized suppliers | Varies | Varies | Inquire for specific batch data |

Expert Insight: For early-stage discovery, a purity of >95% is often sufficient. However, for later-stage development and quantitative assays, it is advisable to source material with the highest possible purity (≥98%) and a detailed CoA to ensure the absence of impurities that could confound biological results.

Synthesis and Purification: A Field-Proven Approach

The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the electrophilic fluorination of a lithiated naphthalene intermediate. This approach provides good regioselectivity and yields.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of fluorinated naphthoic acids.[1]

-

Lithiation: Dissolve 1-bromonaphthalene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture for 1-2 hours at -78 °C to ensure complete formation of 1-naphthyllithium.

-

Causality: The low temperature is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Anhydrous conditions are essential as organolithium reagents are highly reactive with water.

-

-

Fluorination: To the solution of 1-naphthyllithium, add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in anhydrous THF dropwise at -78 °C. The reaction is typically rapid.

-

Expertise: The choice of fluorinating agent is crucial. NFSI is often preferred due to its crystalline nature, relative stability, and high reactivity.

-

-

Carboxylation: After the fluorination is complete, quench the reaction by bubbling dry carbon dioxide gas through the solution or by adding crushed dry ice. This step introduces the carboxylic acid functionality.

-

Work-up and Isolation: Allow the reaction mixture to warm to room temperature. Quench with water and acidify with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol

-

Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in the minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Trustworthiness: Recrystallization is an effective method for removing non-polar and some polar impurities, leading to a product with high crystalline purity.

-

-

Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used to elute the desired compound.

Analytical Characterization and Quality Control

A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized or purchased this compound.

Analytical Techniques Summary

| Technique | Purpose | Expected Results |

| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of impurities | Characteristic aromatic proton signals and a single fluorine resonance. The coupling patterns between protons and the fluorine atom provide definitive structural information. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | A single major peak with a purity of ≥98% under optimized conditions (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier).[5] |

| Mass Spectrometry (MS) | Molecular weight confirmation | The mass spectrum should show the molecular ion peak corresponding to the exact mass of this compound (C₁₁H₇FO₂). Fragmentation patterns can provide further structural confirmation.[6][7] |

Expert Insight: When analyzing the mass spectrum, look for characteristic fragments such as the loss of a carboxylic acid group (-COOH) and potentially the loss of a fluorine atom (-F) or hydrogen fluoride (-HF).[6]

Applications in Drug Discovery and Development

This compound is a versatile building block with broad applications in medicinal chemistry. Its rigid, fluorinated aromatic structure makes it an attractive fragment for the development of inhibitors targeting various enzyme classes and for use in innovative therapeutic modalities.

Use as a Fragment in Kinase Inhibitor Design

The naphthalene core can serve as a scaffold to occupy hydrophobic pockets in the ATP-binding site of kinases. The fluorine atom can form favorable interactions with the protein backbone or specific amino acid residues, enhancing binding affinity and selectivity.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. This compound can be incorporated into the warhead component of a PROTAC, which binds to the protein of interest. The carboxylic acid functionality provides a convenient handle for attaching a linker connected to an E3 ligase-recruiting ligand.

Caption: Logical workflow of this compound in PROTAC development.

Role in Protein-Ligand Binding Studies

The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions. Changes in the chemical shift of the fluorine signal upon binding to a protein can provide valuable information about the binding event and the local environment of the ligand in the binding pocket. This is particularly useful in fragment-based drug discovery for hit validation and characterization.

Conclusion

This compound is a high-value chemical entity for researchers and drug development professionals. Its unique properties, conferred by the fluorine atom on the rigid naphthalene scaffold, provide a distinct advantage in the design of novel therapeutics. A thorough understanding of its sourcing, synthesis, and analytical characterization is crucial for its effective application. As drug discovery continues to evolve, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 573-04-6|this compound|BLD Pharm [bldpharm.com]

- 3. parchem.com [parchem.com]

- 4. 4-FLRO-1-NAPHTHOIC ACID 98% 5G - A16778-06, 5 g [dabos.com]

- 5. Separation of 5-Hydroxy-1-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Introduction: The Strategic Value of Fluorine in Naphthoic Acid Scaffolds

An In-depth Technical Guide to the Synthesis of Mono- and Difluoronaphthoic Acids

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2][3] While the fluorination of benzoic acids is well-established, their naphthalene-based bioisosteres, fluorinated naphthoic acids, remain comparatively underexplored.[4][5][6] These compounds represent a promising, yet challenging, class of molecules for the development of novel therapeutics and advanced materials.

This guide provides a comprehensive overview of the key synthetic strategies for accessing mono- and difluoronaphthoic acids. As a senior application scientist, my focus is not merely on procedural steps but on the underlying chemical logic and the rationale behind choosing a specific synthetic path. The methodologies presented herein are validated by peer-reviewed research, offering a trustworthy foundation for researchers, chemists, and drug development professionals.

Core Synthetic Strategies: A Multi-pronged Approach

The synthesis of fluoronaphthoic acids can be broadly categorized into two main approaches: the late-stage fluorination of a pre-formed naphthalene ring system and the construction of the naphthalene core from smaller, pre-fluorinated building blocks. Each strategy presents distinct advantages and challenges regarding regioselectivity, substrate scope, and overall efficiency.

Strategy 1: Direct Fluorination via Halogen-Metal Exchange

This approach is effective for synthesizing specific isomers where a suitable halogenated precursor is readily available. The synthesis of 5-fluoro-1-naphthalenecarboxylic acid serves as a prime example of this methodology.[7][8] The core principle involves replacing a bromine atom with fluorine via a lithiated intermediate, which is then quenched with an electrophilic fluorine source.

Causality and Experimental Rationale:

-